Enantiomeric Purity and Optical Rotation
The specific optical rotation of (R)-1-Boc-2-cyanopyrrolidine is +105° (c=1 in chloroform), while the (S)-enantiomer exhibits -106° (c=1 in chloroform) . This 211° difference in specific rotation provides a direct, quantifiable metric for confirming enantiomeric identity and purity, critical for ensuring stereochemical fidelity in downstream syntheses.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | +105° (c=1, CHCl3) |
| Comparator Or Baseline | (S)-1-Boc-2-cyanopyrrolidine: -106° (c=1, CHCl3) |
| Quantified Difference | 211° absolute difference |
| Conditions | c=1 in chloroform at 20°C |
Why This Matters
Confirms enantiomeric identity, essential for achieving desired stereochemical outcomes in asymmetric synthesis.
